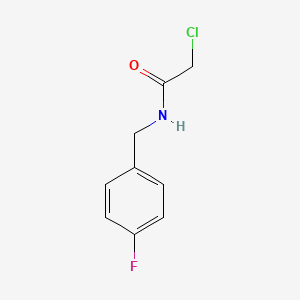

2-chloro-N-(4-fluorobenzyl)acetamide

Description

Significance of Halogenated Acetamide (B32628) Derivatives in Chemical Biology

Halogenated acetamide derivatives, particularly chloroacetamides, represent a class of compounds with considerable importance in chemical biology and medicinal chemistry. Their utility stems from their reactivity and diverse biological activities. The presence of a halogen, such as chlorine, on the acetyl group makes the alpha-carbon electrophilic and susceptible to nucleophilic attack. This reactivity allows these compounds to act as alkylating agents, capable of forming covalent bonds with biological nucleophiles like the sulfhydryl groups found in cysteine residues of proteins. researchgate.net

This alkylating capability is believed to be a key mechanism behind the broad spectrum of biological activities observed in this class of compounds. researchgate.net Researchers have extensively synthesized and evaluated N-substituted chloroacetamide derivatives for various applications, including:

Herbicidal Agents: Chloroacetamide herbicides are widely used in agriculture. Their mode of action often involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants. ekb.egekb.eg

Antimicrobial and Antifungal Agents: Numerous studies have demonstrated that N-substituted chloroacetamides exhibit significant activity against various bacteria and fungi. ijpsr.infonih.gov The biological activity can be modulated by the nature of the substituent on the nitrogen atom. nih.gov For instance, N-phenyl-2-chloroacetamides have shown promising antifungal potential against pathogenic strains like Aspergillus flavus. scielo.br

Synthetic Intermediates: Due to their reactivity, chloroacetamides are valuable building blocks in organic synthesis. They are frequently used to introduce the chloroacetyl group into molecules, which can then be further modified to create more complex heterocyclic compounds and other derivatives with potential therapeutic properties. researchgate.netuea.ac.uk

The versatility and potent biological activity of halogenated acetamides have established them as a significant scaffold in the development of new bioactive molecules.

Research Context and Scope for 2-chloro-N-(4-fluorobenzyl)acetamide

While extensive research has been published on the broader class of halogenated acetamides, academic literature focusing specifically on this compound is limited. Its primary role in academic research appears to be as a synthetic intermediate or as a component within larger libraries of compounds for structure-activity relationship (SAR) studies.

SAR studies are fundamental in medicinal chemistry and agrochemical research. They involve synthesizing a series of related compounds (analogues) and evaluating how specific changes in their chemical structure affect their biological activity. In the context of N-benzyl chloroacetamides, researchers systematically alter the substituents on the benzyl (B1604629) ring to understand how factors like electronics (electron-donating vs. electron-withdrawing groups) and sterics (size of the group) influence efficacy.

For example, a study on the herbicidal activity of novel chloroacetamide derivatives illustrates this approach. Researchers synthesized a series of N-benzyl chloroacetamides with different substituents on the phenyl and benzyl rings and tested their effectiveness against common weeds. ekb.egekb.eg Such studies help to identify the key structural features required for optimal biological activity.

To illustrate the type of research in which this compound would be contextualized, the findings from a study on the herbicidal activity of related N-substituted chloroacetamides are presented below. The data shows the half-maximal effective concentration (EC₅₀)—the concentration of a compound that causes a 50% reduction in a measured response (in this case, chlorophyll content)—against two different weed species.

| Compound | Substituents | EC₅₀ (mg/L) vs. A. arvensis | EC₅₀ (mg/L) vs. L. temulentum |

|---|---|---|---|

| 1 | N-(3,5-dimethylphenyl)-N-(2-hydroxybenzyl) | 3676 | 3321 |

| 2 | N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl) | 3645 | 2948 |

| 3 | N-cinnamyl-N-(3,5-dimethylphenyl) | 3999 | 3950 |

| 4 | N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl) | 3509 | 3990 |

| Standard (Acetochlor) | N/A | 3896 | 3981 |

Data adapted from El-Zemity et al., Alexandria Science Exchange Journal, 2021. ekb.egekb.eg

In such a research framework, this compound would be synthesized along with other analogues (e.g., with chloro, bromo, or methyl groups at various positions on the benzyl ring) to systematically probe the effect of the 4-fluoro substitution on herbicidal, antimicrobial, or other biological activities. The fluorine atom is of particular interest in medicinal chemistry as its high electronegativity and small size can significantly alter a molecule's properties, including metabolic stability and binding affinity, without adding significant bulk.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOOZPRRCORIDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367889 | |

| Record name | 2-chloro-N-(4-fluorobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257279-75-7 | |

| Record name | 2-chloro-N-(4-fluorobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N 4 Fluorobenzyl Acetamide

General Synthetic Routes for N-substituted 2-Chloroacetamides

The most prevalent and straightforward method for synthesizing N-substituted 2-chloroacetamides is through the chloroacetylation of a primary or secondary amine. researchgate.netresearchgate.net This reaction involves the acylation of the amine with chloroacetyl chloride or a related chloroacetic acid derivative.

The general reaction can be summarized as the interaction between an amine and chloroacetyl chloride. In the specific case of 2-chloro-N-(4-fluorobenzyl)acetamide, the starting amine would be 4-fluorobenzylamine (B26447).

Key Features of the General Synthesis:

Amine Source: A wide variety of primary and secondary amines, both aliphatic and aromatic, can be used. For N-aryl-2-chloroacetamides, substituted anilines are common starting materials. researchgate.net

Acylating Agent: Chloroacetyl chloride is a highly reactive and commonly used acylating agent for this transformation. ijpsr.info

Reaction Conditions: The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed. researchgate.net Common bases include triethylamine or an excess of the starting amine itself. researchgate.net The choice of solvent is also crucial, with dichloromethane being a frequently used medium. researchgate.net Alternatively, reactions can be conducted in aqueous solutions under basic conditions. ijpsr.info

Table 1: Overview of General Synthetic Methods for N-substituted 2-Chloroacetamides

| Starting Amine | Acylating Agent | Typical Base | Common Solvent |

|---|---|---|---|

| Primary/Secondary Amines (Aliphatic or Aromatic) | Chloroacetyl chloride | Triethylamine | Dichloromethane |

| Substituted Anilines | Chloroacetyl chloride | Excess Amine | Benzene (B151609) |

| Aqueous Amines | Chloroacetyl chloride/Ethyl chloroacetate | Pyridine (catalyst) | Water |

Optimized Reaction Conditions and Synthetic Strategies

Optimization of the synthesis of N-substituted 2-chloroacetamides, including this compound, focuses on improving yield, purity, and reaction time.

Control of Temperature: The reaction of amines with chloroacetyl chloride is often exothermic. Therefore, the acylating agent is typically added portion-wise or dropwise while cooling the reaction mixture in an ice bath to maintain control and prevent side reactions. iucr.org

Choice of Base and Solvent: The selection of the base and solvent system is critical. For instance, the use of triethylamine in a non-polar solvent like dichloromethane is a common and effective combination for trapping the HCl byproduct. researchgate.net In some preparations, the reaction is conducted in pure acetic acid, followed by the addition of a sodium acetate solution to precipitate the product. iucr.org

Work-up and Purification: After the reaction is complete, a typical work-up involves pouring the reaction mixture into cold water to precipitate the crude product. ijpsr.infoiucr.org The resulting solid can then be filtered, washed with cold water to remove any remaining salts and water-soluble impurities, and dried. iucr.org Recrystallization from a suitable solvent, such as ethanol, is a common method to obtain the final product in high purity. ijpsr.infoiucr.org

Role as a Precursor and Intermediate in Organic Synthesis

The synthetic utility of this compound and related N-substituted 2-chloroacetamides stems from the high reactivity of the alpha-chloro group. researchgate.net The chlorine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. researchgate.netresearchgate.net This reactivity allows these compounds to serve as key building blocks for a diverse range of more complex molecules and heterocyclic systems. researchgate.net

Nucleophilic Substitution Reactions: The chlorine atom can be readily displaced by a variety of nucleophiles, particularly those containing oxygen, nitrogen, or sulfur. researchgate.net This versatility has been exploited in the synthesis of numerous compounds.

Synthesis of Thioethers: N-aryl-2-chloroacetamides react with thiophenols in the presence of anhydrous potassium carbonate and potassium iodide in DMF to yield thioethers. researchgate.net

Synthesis of Pyridin-3-yloxy)acetamides: The alkylation of hydroxylated pyridine derivatives with N-substituted chloroacetamides is a direct route to 2-(pyridin-3-yloxy)acetamides. researchgate.net

Synthesis of Indole Derivatives: The reaction of indole derivatives with N-substituted chloroacetamides in the presence of sodium hydride in DMF furnishes indolyl-N-substituted acetamide (B32628) derivatives. researchgate.net

Precursors to Heterocycles: The electrophilic nature of the chloroacetamide moiety, combined with its potential for intramolecular reactions, makes it a valuable precursor for various heterocyclic systems. researchgate.net

Imidazoles and Thiophenes: Intramolecular cyclization following a nucleophilic substitution can lead to the formation of heterocyclic rings like imidazoles and thiophenes. researchgate.net

Thiazolidin-4-ones: These compounds are key intermediates in the synthesis of thiazolidin-4-one derivatives, which are of interest in medicinal chemistry. researchgate.net

Table 2: Examples of Molecules Synthesized from N-substituted 2-Chloroacetamide Intermediates

| N-substituted 2-Chloroacetamide | Nucleophile/Reagent | Resulting Product Class |

|---|---|---|

| N-aryl-2-chloroacetamide | Thiophenols | Thioethers |

| N-substituted chloroacetamide | 2-Arylpyridin-3-ols | 2-(Pyridin-3-yloxy)acetamides |

| N-substituted chloroacetamide | Indole derivatives | Indolyl-N-substituted acetamides |

| N-Arylchloroacetamide | Ammonium thiocyanate | 2-Arylimino-thiazolidin-4-ones |

Structural Analysis and Spectroscopic Elucidation of 2 Chloro N 4 Fluorobenzyl Acetamide

Advanced Crystallographic Investigations

No published single-crystal X-ray diffraction studies for 2-chloro-N-(4-fluorobenzyl)acetamide were found. Such studies are essential for determining precise bond lengths, bond angles, and torsion angles.

Analysis of Intramolecular Interactions

Without crystallographic data, a definitive analysis of intramolecular interactions, such as hydrogen bonding or other close contacts that dictate the molecule's preferred conformation, cannot be performed.

Assessment of Intermolecular Interactions and Crystal Packing

Information regarding the intermolecular forces, such as hydrogen bonds, van der Waals forces, or π-stacking interactions, which govern how the molecules arrange themselves in a solid state, is unavailable. The crystal system, space group, and unit cell dimensions are currently unknown.

Spectroscopic Characterization Techniques

While commercial vendors may possess basic spectroscopic data for quality control, detailed and interpreted spectra (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) are not available in the public domain. This information is crucial for confirming the chemical structure and understanding the electronic environment of the atoms within the molecule.

Chemical Reactivity and Derivatization Strategies for 2 Chloro N 4 Fluorobenzyl Acetamide

Nucleophilic Substitution Reactions

The most prominent chemical characteristic of 2-chloro-N-(4-fluorobenzyl)acetamide and related N-substituted 2-chloroacetamides is the facile displacement of the chlorine atom via nucleophilic substitution. researchgate.net This reaction is a cornerstone for the synthesis of a wide array of derivatives. The electrophilic α-carbon readily reacts with various nucleophiles, including those based on nitrogen, sulfur, and oxygen. researchgate.net

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in what is typically an SN2-type reaction. This reactivity allows for the straightforward coupling of the N-(4-fluorobenzyl)acetamide fragment to other molecules.

Common Nucleophilic Substitution Reactions:

| Nucleophile Type | Example Reagent(s) | Resulting Product Class |

| Nitrogen | Primary/Secondary Amines (e.g., piperazine) | N-substituted glycinamides researchgate.net |

| Sulfur | Thiols (e.g., cysteine, heterocyclic thiols) | Thioether derivatives nih.govnih.gov |

| Oxygen | Phenols, Hydroxylated heterocycles | O-arylacetamides researchgate.net |

For instance, the reaction of N-substituted 2-chloroacetamides with various amines is a common strategy to build more complex structures. researchgate.net Studies on analogous compounds show reactions with heterocyclic amines like 7-chloro-4-(piperazin-1-yl)quinoline, where the piperazine (B1678402) nitrogen acts as the nucleophile to displace the chlorine, forming a new C-N bond. researchgate.net Similarly, sulfur nucleophiles, such as those in cysteine peptides or heterocyclic thiols, readily react to form thioether linkages. nih.govnih.gov These substitution reactions are fundamental in creating libraries of new compounds for biological screening.

Functional Group Transformations

While the α-chloro group is the most reactive site for nucleophilic substitution, other functional groups within the this compound molecule can potentially undergo transformation, although these reactions are less common as they often require harsher conditions.

The amide linkage itself is generally stable. However, it can be hydrolyzed to yield 4-fluorobenzylamine (B26447) and chloroacetic acid under strong acidic or basic conditions with heating. This process, while possible, is destructive to the core structure and is typically avoided in derivatization strategies. The amide group can also be reduced to an amine, though this requires powerful reducing agents like lithium aluminum hydride, which would also reduce the carbonyl group.

The aromatic fluorine on the benzyl (B1604629) group is largely unreactive towards nucleophilic aromatic substitution due to the deactivating nature of the ring and the high strength of the C-F bond. Transformations involving this part of the molecule are not a common derivatization strategy.

Therefore, the vast majority of derivatization strategies focus on the high and selective reactivity of the C-Cl bond rather than transformations of the amide or fluorobenzyl groups.

Design and Synthesis of Novel Analogs and Derivatives

This compound and its analogs are valuable intermediates in organic and medicinal chemistry, serving as building blocks for novel compounds with potential biological activity. ijpsr.inforesearchgate.net The design of new derivatives often focuses on strategically modifying the structure to enhance interactions with biological targets, improve pharmacokinetic properties, or explore structure-activity relationships (SAR).

The biological activity of N-substituted-2-chloroacetamides can be significantly influenced by the nature and position of substituents on the aromatic ring. Quantitative structure-activity relationship (QSAR) analyses have shown that variations in physicochemical properties like lipophilicity, which are dictated by these substituents, can correlate with antimicrobial efficacy. nih.govnih.gov

A study on a series of N-(substituted phenyl)-2-chloroacetamides revealed that compounds with halogen substituents on the phenyl ring, including 2-chloro-N-(4-fluorophenyl)acetamide, were among the most active against various microbial strains. nih.govnih.gov The enhanced lipophilicity conferred by these halogen atoms is thought to facilitate the passage of the molecules through the phospholipid bilayer of cell membranes. nih.gov

Impact of Phenyl Ring Substituents on Antimicrobial Activity of N-Aryl-2-chloroacetamides

| Substituent (at para-position) | Example Compound | Observed Activity Trend |

| -H | N-phenyl-2-chloroacetamide | Baseline activity |

| -CH₃ | N-(4-methylphenyl)-2-chloroacetamide | Moderate activity |

| -OCH₃ | N-(4-methoxyphenyl)-2-chloroacetamide | Variable activity |

| -F | N-(4-fluorophenyl)-2-chloroacetamide | High activity nih.gov |

| -Cl | N-(4-chlorophenyl)-2-chloroacetamide | High activity nih.gov |

| -Br | N-(4-bromophenyl)-2-chloroacetamide | High activity |

This data highlights a clear strategy in derivative design: modulating the substituents on the aromatic ring to fine-tune properties like lipophilicity and electronic character, thereby optimizing biological activity. nih.govresearchgate.net

A primary strategy for creating novel derivatives involves using this compound as an electrophilic building block to attach the N-(4-fluorobenzyl)acetamido moiety to larger, more complex, and functionally diverse molecules. This approach leverages the reliable nucleophilic substitution reaction at the α-chloro position.

The goal is often to combine the structural features of the chloroacetamide with a known pharmacophore or a heterocyclic system to create hybrid molecules with potentially new or enhanced biological activities. nih.gov For example, 2-chloro-N-arylacetamides are widely used to alkylate heterocyclic compounds containing nucleophilic nitrogen, sulfur, or oxygen atoms. researchgate.netresearchgate.net

Examples of Incorporated Moieties in Derivative Synthesis

| Incorporated Moiety | Reaction Type | Resulting Derivative Class |

| Pyridine-carbonitrile | Nucleophilic substitution by sulfur | Thienopyridines nih.gov |

| Thiosemicarbazide | Nucleophilic substitution by nitrogen/sulfur | Heterocyclic Schiff bases and β-lactams researchgate.net |

| Quinoline-piperazine | Nucleophilic substitution by nitrogen | Piperazinyl-quinolines researchgate.net |

| Imidazolidine (Hydantoin) | Nucleophilic substitution by oxygen | Phenoxy-acetamides researchgate.net |

This strategy of molecular hybridization allows chemists to access a vast chemical space by combining the chloroacetamide scaffold with a multitude of other chemical entities, leading to the development of novel compounds for various applications, including as potential antimicrobial or anticancer agents. ijpsr.infoorientjchem.org

Biological Activities and Potential Therapeutic Relevance of 2 Chloro N 4 Fluorobenzyl Acetamide and Its Analogs

Antimicrobial Activity Studies

Analogs of 2-chloro-N-(4-fluorobenzyl)acetamide have demonstrated notable activity against a range of pathogenic microorganisms, including bacteria and fungi. The presence of the chloro atom in the acetamide (B32628) moiety appears to be crucial for this biological activity. nih.gov

An analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its antibacterial potential against Klebsiella pneumoniae, a significant Gram-negative pathogen. nih.govnih.govresearchgate.netscielo.br Studies have shown that this compound exhibits a moderate to weak antibacterial effect. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) have been determined against various strains of K. pneumoniae. scielo.brmdpi.com The addition of the chloro atom to the alpha carbon of the acetamide was found to be essential for its biological activity, doubling its potency compared to its non-chlorinated precursor. nih.gov

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae (various strains) | 512 | 512 |

The antifungal properties of chloroacetamide analogs have also been a subject of investigation. For instance, 2-chloro-N-phenylacetamide has shown inhibitory activity against fluconazole-resistant Candida albicans and Candida parapsilosis. scielo.brresearchgate.net This compound was found to inhibit both planktonic cells and biofilm formation. scielo.br Further studies on this analog against Candida tropicalis and Candida parapsilosis also demonstrated its fungicidal potential. nih.gov Another study highlighted the antifungal activity of 2-chloro-N-phenylacetamide against Aspergillus flavus, with MIC values ranging from 16 to 256 µg/mL. scielo.br

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1024 |

| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 512 - 1024 | |

| 2-chloro-N-phenylacetamide | Candida tropicalis | 16 - 256 | Not Reported |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | 32 - 512 |

The combination of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with conventional antibacterial drugs has been explored to enhance therapeutic efficacy against Klebsiella pneumoniae. nih.govresearchgate.netbohrium.com These studies revealed that the acetamide analog can act synergistically with certain antibiotics, potentially reducing the concentrations needed to achieve a therapeutic effect. nih.govresearchgate.netbohrium.com The combination with meropenem (B701) and imipenem (B608078) showed a synergistic effect, while an additive effect was observed with ciprofloxacin (B1669076) and cefepime. nih.govscielo.brbohrium.com In contrast, its association with ceftazidime (B193861) resulted in an indifferent effect. nih.govscielo.brbohrium.com

| Compound | Conventional Antibiotic | Effect against Klebsiella pneumoniae |

|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Ciprofloxacin | Additivity |

| Cefepime | Additivity | |

| Ceftazidime | Indifference | |

| Meropenem | Synergistic | |

| Imipenem | Synergistic |

Anticancer Research Applications

Various analogs of this compound have been synthesized and evaluated for their anticancer properties. Phenylacetamide derivatives have been identified as potential anticancer agents. nih.gov For example, 2-chloroacetamides bearing thiazole (B1198619) scaffolds have demonstrated significant cytotoxic activity against human acute T cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.ua In another study, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were screened against the MCF7 human breast adenocarcinoma cell line, with some compounds showing notable activity. nih.gov Furthermore, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent anticancer activity, particularly against the PC3 (prostate carcinoma) cell line. nih.gov

| Compound Class/Analog | Cancer Cell Line | Reported Activity (IC50) |

|---|---|---|

| 2-chloroacetamides with thiazole scaffolds | Jurkat (T cell leukemia) | Significant cytotoxicity |

| MDA-MB-231 (breast cancer) | Significant cytotoxicity | |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | MCF7 (breast cancer) | Active compounds identified (e.g., d6 with IC50 = 38.0 µM) |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (prostate carcinoma) | Most active compounds (e.g., 2b with IC50 = 52 µM) |

| MCF-7 (breast cancer) | Most active compound (2c with IC50 = 100 µM) |

Enzyme and Receptor Modulatory Effects

Preliminary investigations into the mechanism of action of these chloroacetamide analogs suggest that their biological effects may be mediated through the modulation of specific enzymes. In the context of antifungal activity, in silico studies suggest that 2-chloro-N-phenylacetamide may act by inhibiting the enzyme dihydrofolate reductase (DHFR). nih.gov Another study proposed that its mechanism against Aspergillus flavus could involve binding to ergosterol (B1671047) on the fungal plasma membrane and potentially inhibiting DNA synthesis through the inhibition of thymidylate synthase. scielo.br In the realm of anticancer research, molecular docking studies of thiazole-bearing 2-chloroacetamides have suggested that their cytotoxic effects may be linked to the inhibition of glutathione (B108866) S-transferase (GST). uran.ua

Inhibition of Key Biological Enzymes

There is no direct evidence from scientific literature to suggest that this compound is an inhibitor of any specific biological enzymes. However, studies on structurally related compounds offer some insights into potential activities.

For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its antibacterial properties against Klebsiella pneumoniae. Molecular docking studies within this research suggested that the compound might act by inhibiting penicillin-binding protein (PBP), an enzyme crucial for the synthesis of the bacterial cell wall. mdpi.com This proposed mechanism, if validated, would be significant in the context of developing new antibacterial agents.

Furthermore, the broader class of acetamide derivatives has been explored for the inhibition of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. archivepp.com While this indicates a potential area of investigation for this compound, no specific studies have been published to confirm such activity.

Ligand-Receptor Interaction Studies

Currently, there are no published studies detailing the specific interactions of this compound with any biological receptors. Research in this area is essential to understand the compound's mechanism of action and to identify its potential molecular targets within the body. Such studies would typically involve techniques like radioligand binding assays or various spectroscopic methods to determine the affinity and binding mode of the compound to specific receptors. The absence of this information in the public domain limits any discussion on its potential pharmacological effects mediated by receptor interactions.

Anti-inflammatory and Analgesic Potentials (via derivatives)

While there is no direct research on the anti-inflammatory and analgesic properties of this compound derivatives, the broader class of acetamide and N-benzyl derivatives has been a subject of interest in this therapeutic area.

A patent for certain alpha-aminoamide derivatives has described their potential use as anti-inflammatory agents. google.com Additionally, various N-benzyl-N-methyldecan-1-amine derivatives have been investigated for their anti-inflammatory effects, with some showing inhibition of key inflammatory pathways. justia.com These studies, while not directly related to the specified compound, highlight the potential of the N-benzylacetamide scaffold as a starting point for the design of new anti-inflammatory and analgesic drugs. However, without specific research on derivatives of this compound, any such potential remains purely speculative.

Antiviral Investigations

There are no specific antiviral investigations reported for this compound or its close analogs in the available scientific literature. While some patents and research articles discuss the antiviral properties of compounds containing an acetamide moiety, these are typically complex molecules, such as nucleoside analogs, where the acetamide group is only one part of a much larger structure. google.comgoogle.com Therefore, it is not possible to infer any potential antiviral activity for the much simpler structure of this compound based on these distant relationships.

Mechanistic Insights into the Biological Actions of 2 Chloro N 4 Fluorobenzyl Acetamide

Identification of Molecular Targets and Binding Mechanisms

Detailed studies specifically identifying the molecular targets and binding mechanisms of 2-chloro-N-(4-fluorobenzyl)acetamide are not extensively available in the current scientific literature. However, research on structurally related chloroacetamide compounds provides some general insights into their potential modes of action. For instance, the biological activity of chloroacetamides is often attributed to the reactivity of the α-chloro group, which can act as an electrophile and form covalent bonds with nucleophilic residues (such as cysteine) on proteins. This covalent modification can lead to the inhibition of enzyme activity or disruption of protein function.

In the broader class of N-substituted-2-chloroacetamides, antimicrobial and other biological effects have been observed. For a related compound, 2-chloro-N-(4-chlorobenzyl)acetamide, it has been suggested that it may interfere with cellular processes like DNA replication and protein synthesis, although the precise molecular targets have not been definitively identified. Another related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, is hypothesized to act on penicillin-binding proteins in bacteria, leading to cell lysis. nih.govmdpi.com These findings suggest that this compound might also interact with essential enzymes or proteins within a cell, but specific targets remain to be elucidated through further research. The fluorobenzyl moiety of the molecule would also play a significant role in its binding affinity and specificity to any potential target.

Modulation of Cellular Pathways and Processes

Information regarding the specific cellular pathways and processes modulated by this compound is currently limited. Based on the proposed mechanisms for similar chloroacetamides, it is plausible that this compound could impact various fundamental cellular activities. If the compound targets enzymes involved in DNA replication or protein synthesis, as suggested for a chloro-substituted analog, it would consequently disrupt cell cycle progression and growth.

Should the compound target proteins analogous to penicillin-binding proteins, it would interfere with cell wall synthesis in bacteria, a critical process for their survival. nih.govmdpi.com The high lipophilicity, a common feature of halogenated N-(substituted phenyl)-2-chloroacetamides, allows for easier passage through the phospholipid bilayer of cell membranes, potentially leading to the disruption of membrane integrity or function. nih.gov However, without direct experimental evidence for this compound, these remain hypothetical areas of influence.

Influence on Gene Expression and Cellular Metabolism

There is a notable lack of specific research data on the influence of this compound on gene expression and cellular metabolism. The metabolic fate of chloroacetamide herbicides has been studied, revealing that they can be metabolized by cytochrome P450 enzymes. semanticscholar.org This suggests that this compound could also be a substrate for metabolic enzymes, which might alter its biological activity and lead to the formation of various metabolites.

The potential interaction with and inhibition of key cellular enzymes could indirectly affect metabolic pathways. For example, if an enzyme in a central metabolic pathway is inhibited, it could lead to an accumulation of its substrate and a deficiency of its product, with wide-ranging downstream effects on cellular metabolism. Similarly, any significant disruption to cellular processes like DNA replication or protein synthesis would likely trigger stress responses that could alter gene expression patterns. However, detailed studies, such as transcriptomic or metabolomic analyses, would be required to specifically map the influence of this compound on these complex cellular processes.

Structure Activity Relationship Sar Studies of 2 Chloro N 4 Fluorobenzyl Acetamide Derivatives

Impact of Halogen Substitution on Biological Activity

Halogen atoms are crucial substituents in medicinal chemistry, and their impact on the biological activity of N-arylacetamide derivatives has been a subject of detailed investigation. Studies on a series of N-(substituted phenyl)-2-chloroacetamides have shown that the presence and position of a halogen on the phenyl ring are significant determinants of antimicrobial activity. nih.gov

Derivatives with a halogenated para-substituted phenyl ring, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, have been identified as among the most active compounds against certain bacteria and yeasts. nih.gov The enhanced activity of these halogenated compounds is often attributed to their increased lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov

In comparative studies of N-phenylacetamide derivatives containing different halogens at the 4-position of the benzene (B151609) ring, a clear trend in antibacterial activity has been observed. For instance, against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo), the activity order was found to be 4-F > 4-Cl > 4-Br, indicating that the 4-fluoro substituted compound was the most potent in this series. mdpi.com This suggests that the high electronegativity and relatively small size of fluorine are particularly favorable for biological activity in this context.

| Compound Analogue | Substituent (R) at 4-position | Relative Activity Trend against Xoo |

|---|---|---|

| A1 | -F | Most Active |

| A4 | -Cl | Intermediate Activity |

| A7 | -Br | Least Active |

Role of Steric and Electronic Properties in Biological Interactions

The biological interactions of 2-chloro-N-(4-fluorobenzyl)acetamide derivatives are governed by a combination of steric and electronic factors. The size, shape, and electron distribution of the molecule dictate how it binds to its biological target.

Electronic Properties: The electronic nature of the substituents on the aryl ring plays a pivotal role. Studies have consistently shown that compounds with electron-withdrawing groups at the para-position of the benzene ring exhibit higher bactericidal activity than those with electron-donating groups. mdpi.com For example, derivatives with 4-F or 4-Cl substituents are more active than a derivative with a 4-CH3 (methyl) group. mdpi.com This suggests that a lower electron density on the aromatic ring may be beneficial for the compound's mechanism of action, which could involve interaction with electron-rich biological nucleophiles. scielo.br

Steric Properties: Steric parameters, which relate to the size and volume of the substituents, are also critical. While increased lipophilicity from larger halogens can enhance membrane permeability, there is often an optimal size for substituents to ensure a proper fit within a receptor's binding site. ubaya.ac.id The molar refractivity (MR), a descriptor that depends on both volume and polarizability, is often used to quantify these steric effects in SAR studies. scielo.br The position of the substituent is as important as its nature; for example, antibacterial activity is generally higher when the substituent is at the 4-position (para) compared to the 3-position (meta). mdpi.com

Quantitative Structure-Activity Relationships (QSAR) Approaches

QSAR studies provide a mathematical framework to correlate the physicochemical properties of compounds with their biological activities. These models are invaluable for understanding the underlying mechanisms of action and for predicting the activity of novel, unsynthesized derivatives.

For 2-chloro-N-arylacetamide derivatives, 2D-QSAR studies have been performed to elucidate the structural requirements for activities such as antileishmanial effects. scielo.br These models typically use a range of physicochemical descriptors to represent the electronic, hydrophobic, and steric properties of the molecules.

Key descriptors evaluated in QSAR models for this class of compounds include:

ClogP: The calculated octanol-water partition coefficient, which models the hydrophobicity of the molecule. An indirect influence of hydrophobicity on activity has been noted. scielo.br

Hammett's electronic constant (σ): This parameter quantifies the electron-donating or electron-withdrawing ability of a substituent on the aromatic ring. It is crucial for understanding the importance of the electronic character of the aryl substituent for biological activity. scielo.br

Molar Refractivity (MR): This descriptor accounts for the volume and polarizability of a substituent, providing insight into steric requirements for receptor binding. scielo.br

A study on N-(substituted phenyl)-2-chloroacetamides confirmed that these compounds met the screening criteria of Lipinski's rule of five, as well as Veber's and Egan's methods for predicting oral bioavailability, suggesting they possess drug-like properties. nih.gov By generating predictive models, QSAR helps to prioritize the synthesis of new derivatives with an enhanced probability of possessing desired biological activity. nih.govkg.ac.rs

| Descriptor | Physicochemical Property Represented | Relevance to Biological Activity |

|---|---|---|

| ClogP | Hydrophobicity/Lipophilicity | Influences cell membrane penetration. |

| σ (Hammett's constant) | Electronic effects (electron-withdrawing/donating) | Important for interaction with biological targets. |

| MR (Molar Refractivity) | Steric properties (volume and polarizability) | Relates to the fit of the molecule in a receptor's binding site. |

Computational and Theoretical Chemistry Studies on 2 Chloro N 4 Fluorobenzyl Acetamide

Molecular Docking Simulations for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a protein of interest.

In the context of chloroacetamide derivatives, molecular docking studies have been employed to identify potential biological targets and elucidate their mechanism of action. For instance, various chloroacetamide derivatives have been docked against microbial enzymes to explore their antibacterial potential. One study investigated a series of chloroacetamide derivatives, including N-benzyl-2-chloroacetamide analogs, for their antibacterial activity and supported their findings with molecular docking studies against bacterial DNA gyrase and Topoisomerase II, which are crucial enzymes for bacterial replication and transcription. eurjchem.com

Another study focused on the herbicidal activity of novel chloroacetamide derivatives and used molecular docking to investigate their binding to the active site of Very Long Chain Fatty Acid Synthase (VLCFAs), a key enzyme in plant metabolism. ekb.egekb.eg The results indicated that these compounds could effectively bind to the enzyme's active site, suggesting a possible mechanism for their herbicidal effects. ekb.egekb.eg

While specific docking data for 2-chloro-N-(4-fluorobenzyl)acetamide is not available, the following table presents representative data from a docking study of analogous chloroacetamide derivatives against a target enzyme, illustrating the type of information that can be obtained from such simulations.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | VLCFAs | -6.92 | Specific amino acid residues in the active site |

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | VLCFAs | -5.32 | Specific amino acid residues in the active site |

| Acetochlor (standard) | VLCFAs | -6.26 | Specific amino acid residues in the active site |

This data is illustrative and based on studies of analogous compounds. ekb.egresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and other physicochemical properties of molecules. These calculations can provide deep insights into molecular stability, reactivity, and spectroscopic properties.

For chloroacetamide derivatives, DFT calculations have been used to study hydrogen bonding, nuclear quadrupole resonance (NQR), and nuclear magnetic resonance (NMR) parameters. A computational study on acetamide (B32628) derivatives, including N-(4-fluorophenyl)acetamide and 2-chloro-N-(4-nitrophenyl)acetamide, utilized DFT to examine the properties of the peptide group and its hydrogen bonding interactions. researchgate.net Such studies help in understanding the intermolecular forces that govern the crystal packing and interactions with biological macromolecules.

Conformational analysis of N-benzyl-N-(furan-2-ylmethyl)acetamide has also been performed using DFT calculations, revealing the presence of multiple stable conformations in solution. scielo.br This type of analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity.

The following table summarizes the types of data obtained from quantum chemical calculations on analogous compounds.

| Property | Method | Compound | Finding |

| Hydrogen Bond Properties | DFT (B3LYP/6-311++G**) | N-(4-fluorophenyl)acetamide | Characterization of hydrogen bond interactions involving the peptide group. researchgate.net |

| Molecular Geometry | DFT (B3LYP/6−311G+(d,p)) | A sulfonamide-Schiff base derivative | Optimization of the molecular structure and comparison with experimental data. nih.gov |

| Conformational Analysis | DFT | N-benzyl-N-(furan-2-ylmethyl)acetamide | Prediction of nine stable conformations and their rotational equilibria. scielo.br |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational changes, stability of ligand-protein complexes, and the role of solvent molecules.

In the context of related compounds, MD simulations have been used to study the enzymatic hydrolysis of N-Benzyl-2-chloroacetamide. researchgate.net In this study, MD simulations were employed to stabilize the flexible lid domain of the lipase (B570770) B from Candida antarctica (CaLB) before investigating the effects of mutations on its amidase activity. researchgate.net This highlights the utility of MD in understanding enzyme-substrate interactions at an atomic level.

While no MD simulation studies have been reported specifically for this compound, the general approach would involve simulating the compound in a relevant environment (e.g., in water or complexed with a target protein) to observe its dynamic behavior. Key parameters analyzed in such simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of intermolecular interactions over time.

Applications and Future Directions in Medicinal Chemistry

Role as a Lead Compound for Drug Discovery

The N-substituted chloroacetamide framework, to which 2-chloro-N-(4-fluorobenzyl)acetamide belongs, is recognized as a valuable starting point for the discovery of new drugs. nih.gov These compounds serve as important intermediates in organic synthesis, allowing for the construction of more complex molecules with potential therapeutic applications. nih.govijpsr.info The presence of the reactive chloroacetyl group facilitates the synthesis of a diverse range of derivatives, enabling extensive structure-activity relationship (SAR) studies.

For instance, N-(substituted phenyl)-2-chloroacetamides have been utilized as precursors for the synthesis of derivatives such as (quinolin-8-yloxy) acetamides and 2,5-piperazinediones, which are scaffolds of interest in medicinal chemistry. researchgate.net By modifying the substituents on the benzyl (B1604629) ring or by replacing the chlorine atom with other functional groups, chemists can systematically alter the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile. This iterative process is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. The fluorination on the benzyl ring of this compound is particularly noteworthy, as fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.

Advancement of New Therapeutic Agents

The chloroacetamide scaffold is a key feature in numerous compounds developed for a variety of therapeutic purposes. Research into analogous structures suggests that this compound could serve as a foundation for developing new agents, particularly in the antimicrobial and anticancer fields.

Studies have shown that N-substituted chloroacetamides exhibit significant biological activity. ijpsr.info For example, a series of newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated notable antimicrobial potential. nih.gov Within this class of compounds, those with halogenated phenyl rings, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active. nih.gov Their enhanced activity is attributed to high lipophilicity, which facilitates passage through the phospholipid bilayer of microbial cell membranes. nih.gov Further research has explored derivatives like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which have been investigated as potential antimicrobial and antiproliferative agents. nih.gov These findings underscore the potential of the chloroacetamide moiety, combined with a halogenated aromatic ring, in the design of novel therapeutic agents.

Development of Chemical Probes for Biological Systems

The chloroacetamide group is a well-established reactive moiety for covalent labeling of proteins, making it a valuable tool for the development of chemical probes. This functional group can act as a mild alkylating agent, forming stable covalent bonds primarily with the thiol side chains of cysteine residues in proteins. acs.org This reactivity has been harnessed to design covalent inhibitors and activity-based probes to study enzyme function and protein interactions.

A notable application of the chloroacetamide moiety is in the development of inhibitors for the Transcriptional Enhanced Associate Domain (TEAD) proteins, which are key components of the Hippo signaling pathway. A fragment library of chloroacetamide electrophiles was screened to identify new scaffolds that could covalently bind to a conserved cysteine in the palmitate-binding pocket of TEAD, thereby disrupting its interaction with the co-activator YAP1. rsc.org This approach highlights the potential of using chloroacetamide-containing molecules like this compound as a basis for designing chemical probes to investigate and modulate challenging biological targets that are otherwise difficult to inhibit with non-covalent ligands. The specificity of the reaction with cysteine allows for targeted labeling and inhibition of proteins in complex biological systems.

Integration into Multi-Drug Combination Strategies

The development of drug resistance, particularly in infectious diseases, has necessitated innovative therapeutic approaches, including the use of combination therapies. In this context, certain compounds can act as adjuvants, enhancing the efficacy of existing antibiotics. While this compound itself has not been studied in this capacity, research on a structurally similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, provides a strong rationale for this future direction.

A study investigating the effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with various antibacterial drugs against Klebsiella pneumoniae demonstrated its potential to optimize the effects of these agents. The combination of this acetamide (B32628) derivative with conventional antibiotics resulted in synergistic or additive effects, effectively reducing the concentrations of the antibiotics required to cause bacterial death. This suggests that such compounds could play a crucial role in multi-drug strategies to combat resistant bacterial strains.

Below is a data table summarizing the combination effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) with different antibiotics against Klebsiella pneumoniae, as determined by the Fractional Inhibitory Concentration Index (FICI).

| Antibiotic | Combination Effect with CFA | FICI Range/Interpretation |

| Ciprofloxacin (B1669076) | Additive | 0.5 < FICI < 1 |

| Cefepime | Additive | 0.5 < FICI < 1 |

| Ceftazidime (B193861) | Indifference | 1 ≤ FICI < 4 |

| Meropenem (B701) | Synergistic | FICI ≤ 0.5 |

| Imipenem (B608078) | Synergistic | FICI ≤ 0.5 |

Table generated based on data from research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.

These findings indicate a promising avenue for future research, where this compound and its derivatives could be evaluated for their potential to be integrated into multi-drug combination strategies against various pathogens.

Q & A

What is the recommended synthetic route for 2-chloro-N-(4-fluorobenzyl)acetamide in academic research?

The compound is synthesized by reacting 4-fluorobenzylamine with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine). The crude product is purified via silica gel chromatography, yielding 77–81% . Key quality control steps include monitoring reaction progress by TLC and verifying purity using NMR and HRMS.

What spectroscopic and analytical methods are critical for characterizing this compound?

Characterization requires:

- 1H and 13C NMR : To confirm the presence of the fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm) and the chloroacetamide backbone (CH2Cl at δ 4.2 ppm).

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., calculated [M+H]+ = 216.0495, observed = 216.0498) .

- X-ray crystallography : For structural confirmation, including bond lengths and angles (e.g., C–Cl = 1.79 Å, C–O = 1.22 Å) and hydrogen-bonding networks .

How can researchers resolve discrepancies in reported biological activities of structurally similar chloroacetamides?

Discrepancies (e.g., cytotoxicity vs. non-toxicity) may arise from substituent effects or assay conditions. For example:

- Substituent analysis : The fluorobenzyl group in this compound may reduce cytotoxicity compared to nitro-substituted analogs (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) due to decreased electrophilicity .

- Assay standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and controls (e.g., cisplatin) to minimize variability .

What experimental designs are suitable for evaluating synergistic antibacterial effects with antibiotics?

A checkerboard assay is recommended:

- Prepare serial dilutions of this compound and antibiotics (e.g., ciprofloxacin, meropenem).

- Calculate fractional inhibitory concentration (FIC) indices : Synergy is defined as FIC ≤ 0.5.

- Validate results using time-kill curves against Klebsiella pneumoniae or other target pathogens .

How does X-ray crystallography inform the understanding of intermolecular interactions in this compound?

Single-crystal X-ray analysis reveals:

- Intramolecular C–H⋯O interactions : Stabilize the six-membered ring conformation.

- Intermolecular N–H⋯O hydrogen bonds : Create infinite chains along the c-axis, influencing packing efficiency and crystallinity .

- Torsional angles : The dihedral angle between the fluorobenzyl ring and acetamide group (~10.8°) affects molecular planarity and solubility .

How can structure-activity relationship (SAR) studies optimize chloroacetamide derivatives for enhanced bioactivity?

SAR strategies include:

- Substituent variation : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., nitro) or bulky groups to modulate antibacterial potency .

- Hybridization : Attach heterocyclic moieties (e.g., thiazole, piperazine) to improve target binding, as seen in related anti-cancer acetamides .

- Docking studies : Use AutoDock Vina to predict interactions with bacterial enzymes (e.g., DNA gyrase) or cancer-related proteins .

What precautions are necessary when handling nitro-substituted chloroacetamide analogs?

- Toxicity mitigation : Assume nitro derivatives (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) may exhibit genotoxicity. Use PPE (gloves, lab coat) and work in a fume hood.

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4Cl) before disposal .

How can computational methods complement experimental data in studying this compound?

- Molecular dynamics (MD) simulations : Simulate ligand-protein binding stability over 100 ns trajectories (e.g., with GROMACS).

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts or reaction pathways .

- ADMET prediction : Use SwissADME to estimate logP (∼2.1), bioavailability, and blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.